4-Methyl-6-(oxan-2-yloxy)hex-4-enal
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Overview
Description
4-Methyl-6-(oxan-2-yloxy)hex-4-enal is an organic compound with the molecular formula C11H18O3. It is characterized by the presence of a hexenal backbone substituted with a methyl group and an oxan-2-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(oxan-2-yloxy)hex-4-enal typically involves the reaction of 4-methylhex-4-enal with oxan-2-ol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(oxan-2-yloxy)hex-4-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-methyl-6-(oxan-2-yloxy)hexanoic acid.
Reduction: Formation of 4-methyl-6-(oxan-2-yloxy)hex-4-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-6-(oxan-2-yloxy)hex-4-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(oxan-2-yloxy)hex-4-enal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-(oxan-2-yloxy)hexanoic acid
- 4-Methyl-6-(oxan-2-yloxy)hex-4-enol
- 4-Methyl-6-(oxan-2-yloxy)hex-4-enone
Uniqueness
4-Methyl-6-(oxan-2-yloxy)hex-4-enal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits a higher degree of stability and selectivity in its interactions with molecular targets .
Properties
CAS No. |
64218-01-5 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
4-methyl-6-(oxan-2-yloxy)hex-4-enal |
InChI |
InChI=1S/C12H20O3/c1-11(5-4-8-13)7-10-15-12-6-2-3-9-14-12/h7-8,12H,2-6,9-10H2,1H3 |
InChI Key |
HYTPKOQITCEXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1CCCCO1)CCC=O |
Origin of Product |
United States |
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